3-(4-Methoxyphenyl)thiophene
Overview
Description
3-(4-Methoxyphenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-methoxyphenyl group.
Mechanism of Action
Target of Action
3-(4-Methoxyphenyl)thiophene is a compound that has been used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which include this compound, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds via the SM coupling . This process is crucial in the synthesis of various organic compounds, including those with potential biological activity .
Pharmacokinetics
The compound’s role in the sm coupling suggests that its bioavailability may be influenced by the reaction conditions, such as the presence of palladium and the type of organoboron reagent used .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling . This process can lead to the synthesis of a variety of organic compounds, potentially including those with biological activity .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . Factors such as the presence of palladium, the type of organoboron reagent used, and the reaction temperature and pressure can all affect the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)thiophene typically involves the coupling of thiophene with a 4-methoxyphenyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxyphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Typically involves the reduction of the thiophene ring or the methoxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield this compound-2-carboxylic acid, while substitution reactions can introduce halogen atoms into the thiophene ring .
Scientific Research Applications
3-(4-Methoxyphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the 4-methoxyphenyl substitution.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness: 3-(4-Methoxyphenyl)thiophene is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential bioactivity compared to unsubstituted thiophene .
Properties
IUPAC Name |
3-(4-methoxyphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-11-4-2-9(3-5-11)10-6-7-13-8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPDKGYVMWIODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399660 | |
Record name | 3-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82437-75-0 | |
Record name | 3-(4-Methoxyphenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82437-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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